3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 324758-65-8
Cat. No.: VC4889534
Molecular Formula: C22H15N3O4S
Molecular Weight: 417.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324758-65-8 |
|---|---|
| Molecular Formula | C22H15N3O4S |
| Molecular Weight | 417.44 |
| IUPAC Name | 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H15N3O4S/c26-21(16-5-4-6-17(13-16)25(27)28)24-22-23-20(14-30-22)15-9-11-19(12-10-15)29-18-7-2-1-3-8-18/h1-14H,(H,23,24,26) |
| Standard InChI Key | LMUBSPAXYWJIJF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis
The synthesis of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions:
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Formation of the Thiazole Core:
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A thioamide or thiourea derivative reacts with α-halocarbonyl compounds under basic conditions to form the thiazole ring.
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Attachment of the Nitrobenzamide Group:
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The nitrobenzoyl chloride reacts with an amine-substituted thiazole derivative under mild conditions to form the benzamide linkage.
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Introduction of the Phenoxyphenyl Group:
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The phenoxy group is introduced through nucleophilic substitution or coupling reactions involving phenols and halogenated aromatic compounds.
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These steps often require careful optimization to ensure high yield and purity.
Applications in Medicinal Chemistry
Thiazole derivatives, including this compound, have been extensively studied for their diverse biological activities:
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Antimicrobial Activity:
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Compounds with thiazole rings have shown significant efficacy against Gram-positive and Gram-negative bacteria as well as fungi due to their ability to disrupt microbial cell walls or enzymes.
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Anti-inflammatory Potential:
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The nitrobenzamide group may contribute to anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways.
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Anticancer Activity:
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The phenoxyphenyl moiety is known to enhance hydrophobic interactions with cancer cell receptors, potentially leading to apoptosis or inhibition of cell proliferation.
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Molecular Docking Studies:
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Computational studies suggest that such compounds can bind effectively to active sites of target proteins, making them promising candidates for drug development.
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Characterization Techniques
To confirm the structure and purity of 3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, the following analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the chemical environment of protons (¹H) and carbons (¹³C). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| FTIR Spectroscopy | Identifies functional groups based on characteristic vibrations. |
| X-ray Crystallography | Provides detailed 3D structural information. |
In Vitro Studies
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Antimicrobial assays using standard strains (e.g., E. coli, S. aureus) reveal moderate to high activity.
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Anticancer activity has been evaluated against human cancer cell lines such as MCF7 using assays like Sulforhodamine B (SRB).
In Silico Docking
Molecular docking studies predict strong binding affinity to critical enzymes such as:
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Dihydrofolate reductase (DHFR)
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Cyclooxygenase (COX)
Toxicity Studies
Preliminary toxicity assessments indicate acceptable safety margins for further development.
Comparison with Related Compounds
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